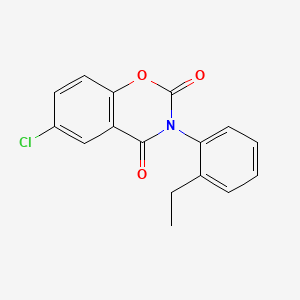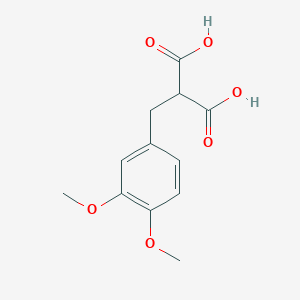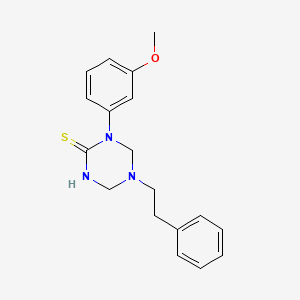
6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and related compounds involves melting 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives with tetraphosphorus decasulfide, showing in vitro activity against various strains of Mycobacterium, including M. tuberculosis and M. kansasii. This method demonstrates a pathway to improving activity against specific pathogens by modifying the oxo group at position 4 to a thioxo group, revealing insights into structure-activity relationships (Waisser et al., 2000).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as 1,4-piperazine-2,5-diones and their polymorphic crystalline forms, have provided insights into the hydrogen-bonding networks and solution aggregation behaviors of these compounds. Studies using X-ray crystallography and spectroscopic techniques help in understanding the association constants and structural dynamics in solution (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione and its derivatives include transformations that highlight the compound's reactivity. For instance, reactions of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones under phase-transfer catalytic conditions with amides and thioamides yield a range of products, demonstrating the synthetic utility and versatility of these compounds in generating heterocyclic structures (Singh et al., 1992).
Physical Properties Analysis
The physical properties, including polymorphism and crystalline behavior of related heterocyclic compounds, have been extensively studied. These investigations offer valuable data on the solubility, melting points, and stability of these compounds, which are crucial for their potential application in various fields. The crystal structures, as determined by X-ray diffraction, provide insights into the arrangement and intermolecular interactions that define their physical properties.
Chemical Properties Analysis
The chemical properties of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione derivatives are influenced by their molecular structure. Studies focusing on the antimycobacterial activity of these compounds have shown that the presence of halogenated and alkyl substituents significantly affects their bioactivity. Structure-activity relationship analyses reveal that modifications on the benzoxazine ring and the phenyl group can lead to compounds with enhanced antimycobacterial properties, highlighting the importance of chemical modifications in optimizing biological activity (Waisser et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-2-10-5-3-4-6-13(10)18-15(19)12-9-11(17)7-8-14(12)21-16(18)20/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPDEUAVKOQPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-propyl-1'-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5630661.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide](/img/structure/B5630683.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methylbenzamide](/img/structure/B5630691.png)
![{methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino}(3-thienyl)acetic acid](/img/structure/B5630699.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5630708.png)


![N-phenyl-5-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5630721.png)

![7-methyl-2-quinolin-2-yl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630729.png)
![N-(4-acetylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5630733.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5630737.png)
![2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630742.png)